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Compound of Interest

Compound Name: (2S,4R)-DS89002333

Cat. No.: B10857944 Get Quote

Disclaimer: The following information is intended for researchers, scientists, and drug

development professionals for informational purposes only. It is based on publicly available

preclinical data and is not a substitute for a comprehensive review of the relevant literature and

expert consultation. The compound discussed is an investigational agent, and its safety and

efficacy have not been established in humans.

This technical support center provides guidance on the toxicity and side effects of the novel

MET kinase inhibitor, referred to in literature as the R- and S-enantiomers of N-(4-(3-(1-ethyl-

3,3-difluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-

fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. For the purpose of this document,

we will refer to the R-enantiomer, which corresponds to the stereochemistry (2S,4R) indicated

in the user's request, and the S-enantiomer.

Frequently Asked Questions (FAQs)
Q1: What is the primary difference in toxicity observed between the R- and S-enantiomers in

animal models?

A1: Preclinical studies in mice have indicated that the S-enantiomer exhibits greater toxicity

compared to the R-enantiomer. This difference is thought to be associated with higher plasma

minimum concentrations (Cmin) and tissue concentrations of the S-enantiomer observed

approximately 24 hours after the final dose in a multi-dose study.[1][2]

Q2: What are the known side effects of this class of MET inhibitors in animal models?
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A2: While specific side effects for the individual enantiomers are not detailed in the available

literature, the broader class of MET tyrosine kinase inhibitors has been associated with a range

of adverse events in preclinical and clinical studies. These may include gastrointestinal

disorders (nausea, vomiting, diarrhea), peripheral edema, fatigue, and hepatotoxicity.[3]

Researchers should be vigilant for these potential side effects during their in-vivo experiments.

Q3: Are there any publicly available quantitative toxicity data (e.g., LD50, NOAEL) for these

enantiomers?

A3: Specific quantitative toxicity values such as LD50 (median lethal dose) or NOAEL (No-

Observed-Adverse-Effect Level) for the R- and S-enantiomers are not provided in the currently

accessible scientific literature. The primary study highlights the differential toxicity qualitatively,

recommending the R-enantiomer for further development based on its more favorable toxicity

profile.[1][2]

Q4: What animal models have been used to assess the toxicity of these compounds?

A4: The key study on the stereoselective toxicokinetics and toxicity of these enantiomers

utilized mice for a multi-dose toxicity study.[1][2] Pharmacokinetic data, which can influence

toxicity, has also been generated in rats and monkeys.[1]

Troubleshooting Guide for In-Vivo Experiments
This guide addresses potential issues that researchers may encounter during preclinical

studies with the enantiomers of this MET inhibitor.
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Observed Issue Potential Cause Troubleshooting Steps

Unexpectedly high toxicity or

mortality in study animals.

Administration of the S-

enantiomer, which has been

shown to be more toxic.

- Verify the identity and

stereoisomeric purity of the

test compound.- If using the S-

enantiomer, consider dose

reduction or less frequent

dosing intervals.- Monitor

animals closely for clinical

signs of toxicity.

High inter-animal variability in

plasma exposure.

Differences in absorption,

metabolism, or clearance

between individual animals.

- Ensure consistent formulation

and administration

techniques.- Consider

stratifying animals based on

baseline characteristics.-

Increase the number of

animals per group to improve

statistical power.

Clinical signs of distress (e.g.,

weight loss, lethargy, ruffled

fur).

On-target or off-target toxicity

of the compound.

- Implement a detailed clinical

scoring system to monitor

animal welfare.- Consider dose

reduction or temporary

cessation of dosing.- Collect

blood samples for hematology

and clinical chemistry analysis

to assess organ function.- At

necropsy, perform thorough

gross and histopathological

examinations.

Difficulty in achieving desired

therapeutic plasma

concentrations without adverse

effects.

Narrow therapeutic window of

the compound.

- Conduct dose-range-finding

studies to establish the

maximum tolerated dose

(MTD).- Explore alternative

dosing schedules (e.g.,

intermittent dosing) to optimize

the therapeutic index.-
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Consider co-administration

with agents that may mitigate

toxicity, if mechanistically

justified.

Data Summary
The following tables summarize the available preclinical pharmacokinetic data for the

enantiomers of N-(4-(3-(1-ethyl-3,3-difluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-

yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide.

Table 1: Plasma Clearance of the S-Enantiomer in Different Species[1]

Species Plasma Clearance (mL/min/kg)

Mice 23.7

Rats 79.2

Monkeys 7.8

Table 2: R/S Enantiomer Ratio of AUCinf after Oral Single-Dose Administration (5 mg/kg)[1]

Species R/S Enantiomer Ratio of AUCinf

Mice 0.95

Rats 1.9

Monkeys 0.41

Experimental Protocols
Multi-Dose Toxicity Study in Mice (Summary of Methodology)[1][2]

Test Animals: Mice (strain not specified in the abstract).
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Test Compounds: R- and S-enantiomers of N-(4-(3-(1-ethyl-3,3-difluoropiperidin-4-

ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-

dihydropyridazine-4-carboxamide.

Administration: Oral.

Study Design: A multi-dose toxicity study was conducted. Specific details regarding the dose

levels, dosing frequency, and duration of the study are not available in the abstract.

Endpoints: The primary outcome mentioned is the observation of "greater toxicity" with the S-

enantiomer. This was correlated with pharmacokinetic parameters, specifically high plasma

Cmin values and tissue concentrations 24 hours after the final dose. Detailed clinical

observations, body weight measurements, and pathology findings are not described in the

available literature.

Visualizations
Signaling Pathway
The compound in question is a MET kinase inhibitor. The MET signaling pathway is a critical

pathway in cell proliferation, survival, and migration. Its aberrant activation is implicated in

various cancers.
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Caption: Simplified MET signaling pathway and the inhibitory action of (2S,4R)-DS89002333.

Experimental Workflow
The following diagram outlines a general workflow for a preclinical toxicity study of a novel

compound in an animal model.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10857944?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis
& Characterization

Dose Formulation

Dose Administration
(e.g., Oral Gavage)

Animal Acclimatization

In-life Observations
(Clinical Signs, Body Weight)

Terminal Procedures
(Necropsy)

Sample Collection
(Blood, Tissues)

Data Analysis
(Pharmacokinetics, Pathology)

Toxicity Profile
Determination

Click to download full resolution via product page

Caption: General workflow for a preclinical in-vivo toxicity study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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